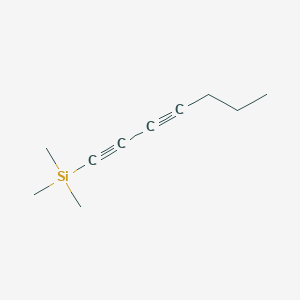
Isoprométhazine
Vue d'ensemble
Description
L’isoprométhazine est un composé antihistaminique et anticholinergique appartenant à la classe chimique des phénothiazines. Elle est structurellement analogue à la prométhazine et est couramment utilisée pour ses propriétés antihistaminiques .
Applications De Recherche Scientifique
Isopromethazine has several scientific research applications:
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
Isopromethazine, as an antihistamine, plays a role in biochemical reactions by interacting with histamine receptors in the body . It is part of the phenothiazine chemical class, which is known for its antipsychotic and antihistaminic properties .
Cellular Effects
The cellular effects of Isopromethazine are primarily related to its antihistamine and anticholinergic properties . As an antihistamine, it can prevent the effects of histamine in the body, which can reduce symptoms of allergies. As an anticholinergic, it can block the action of acetylcholine, a neurotransmitter, which can have various effects on the body’s cells, including reducing muscle contractions and glandular secretions .
Molecular Mechanism
The molecular mechanism of Isopromethazine involves binding to histamine and acetylcholine receptors, thereby preventing these neurotransmitters from exerting their effects . This can lead to a decrease in allergic reactions (due to blocking histamine) and a reduction in muscle contractions and glandular secretions (due to blocking acetylcholine) .
Méthodes De Préparation
Le chlorhydrate d’isoprométhazine peut être synthétisé par une réaction impliquant le 2-chloro-1-diméthylaminopropane et la phénothiazine en présence de bases telles que l’hydroxyde de sodium, l’amidure de sodium ou le phényllithium . Le mélange réactionnel est ensuite traité avec du gaz chlorure d’hydrogène pour obtenir le chlorhydrate brut, qui est ensuite recristallisé à partir d’acétonitrile pour obtenir des prismes presque incolores .
Analyse Des Réactions Chimiques
L’isoprométhazine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée par le cérium (IV) en milieu acide, conduisant à la formation de produits colorés.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le cycle phénothiazine.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide de réactifs tels que l’hydrure de lithium et d’aluminium.
Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée dans la synthèse d’autres dérivés de la phénothiazine.
Médecine : Elle est utilisée comme antihistaminique et anticholinergique dans diverses formulations pharmaceutiques.
Industrie : Le composé est utilisé dans la production d’autres agents pharmaceutiques et dans des tests de contrôle de la qualité.
Comparaison Avec Des Composés Similaires
L’isoprométhazine est structurellement similaire à d’autres dérivés de la phénothiazine tels que :
Prométhazine : Les deux composés possèdent des propriétés antihistaminiques et anticholinergiques, mais l’this compound est moins couramment utilisée.
Chlorpromazine : Principalement utilisée comme antipsychotique, la chlorpromazine a une application principale différente de celle de l’this compound.
Lévomépromazine : Un autre dérivé de la phénothiazine utilisé pour ses propriétés antipsychotiques et antiémétiques.
L’this compound est unique par sa combinaison spécifique d’effets antihistaminiques et anticholinergiques, ce qui la rend particulièrement utile dans le traitement des réactions allergiques et du mal des transports .
Propriétés
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHCKZJGQDWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952662 | |
| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-14-0 | |
| Record name | N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopromethazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROMETHAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044033O3TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of isopromethazine hydrochloride?
A1: [, ] Researchers have developed a method for synthesizing gram quantities of isopromethazine hydrochloride that ensures the absence of contamination from promethazine hydrochloride. This method aims to provide a purer form of the compound for research and potential applications.
Q2: How does isopromethazine interact with metals?
A2: [, ] Isopromethazine acts as a bidentate ligand when interacting with certain metal ions, specifically copper(II) and ruthenium. It coordinates through the nitrogen atom within its heterocyclic ring system and the tertiary nitrogen atom present in its side chain. [, ] This binding behavior has been observed in the formation of both mononuclear copper(II) complexes and mixed valence trinuclear ruthenium complexes. [, ] These complexes have been characterized using various spectroscopic techniques to understand their structure and properties.
Q3: What are the potential applications of isopromethazine-metal complexes?
A3: [] Research suggests that isopromethazine-copper(II) complexes may have potential applications as fungicides. Studies have shown that these complexes exhibit significant fungicidal activity, inhibiting the growth of certain fungi at relatively low concentrations. [] Further investigation is needed to fully explore their efficacy and safety as potential antifungal agents.
Q4: What is known about the metabolism of isopromethazine and related phenothiazine derivatives?
A4: [] In vitro studies using a liver preparation from rats have shown that isopromethazine, along with a variety of other phenothiazine derivatives, undergoes biotransformation primarily through dealkylation and aromatic ring hydroxylation. [] This research suggests that these metabolic pathways are significant for the breakdown and elimination of isopromethazine and its related compounds in biological systems.
Q5: How does isopromethazine behave in chromatographic separations?
A5: [] Research has investigated the liquid chromatographic retention behavior of isopromethazine, particularly in comparison to promethazine, using a β-cyclodextrin bonded-phase column. [] This type of study provides insights into the separation characteristics of isopromethazine, which is crucial for analytical methods development and quality control in various research and pharmaceutical contexts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


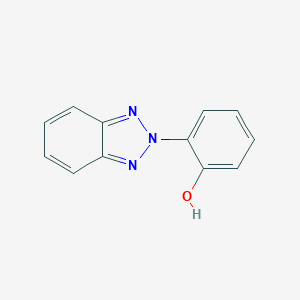
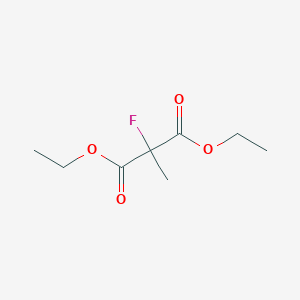
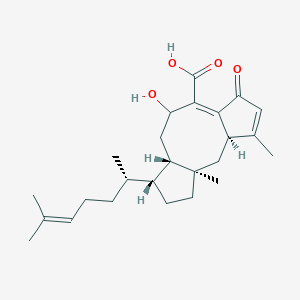
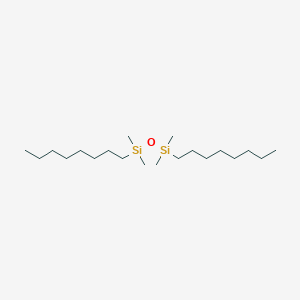
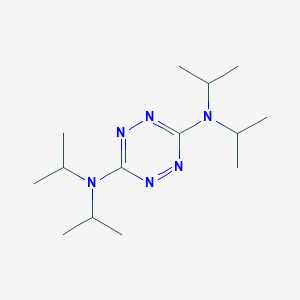
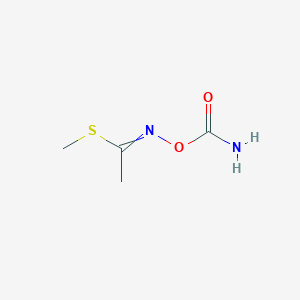
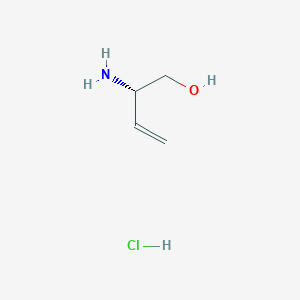
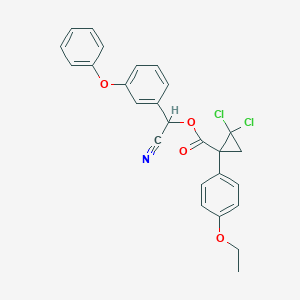
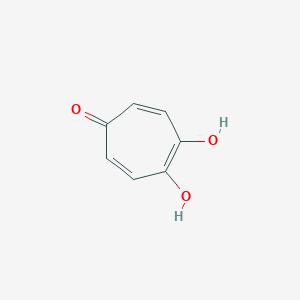
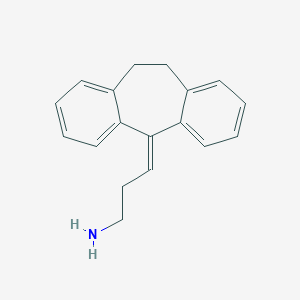
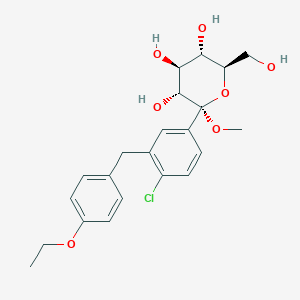
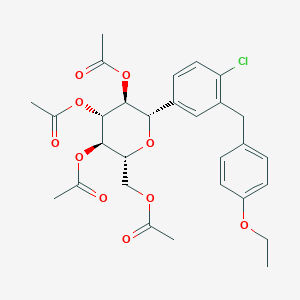
![2-(Pyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B104228.png)
